乙酸-4-(苯基氨基)苯酯

概述

描述

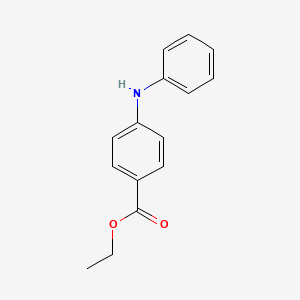

Ethyl 4-(phenylamino)benzoate is an organic compound with the molecular formula C15H15NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the amino group is substituted with a phenyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

科学研究应用

Ethyl 4-(phenylamino)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential local anesthetic due to its structural similarity to known anesthetics.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

Target of Action

Ethyl 4-(phenylamino)benzoate is a benzoate compound that has been designed and synthesized for biological activity evaluation Similar benzoate compounds have been known to act as local anesthetics , suggesting that Ethyl 4-(phenylamino)benzoate may also target nerve endings and nerve trunks.

Mode of Action

It is known that local anesthetics, like ethyl 4-(phenylamino)benzoate, act on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Biochemical Pathways

It is known that local anesthetics can affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Result of Action

As a local anesthetic, it is likely that ethyl 4-(phenylamino)benzoate results in a loss of local sensation, providing pain relief in the area where it is applied .

Action Environment

It is known that the product is water-soluble, and may spread in water systems . This suggests that the compound’s action could potentially be influenced by the presence of water or other solvents in its environment.

安全和危害

Ethyl 4-(phenylamino)benzoate is classified as a combustible liquid . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It is also advised to wear personal protective equipment/face protection and avoid contact with skin, eyes, or clothing .

未来方向

Future research could explore the development of novel compounds derived from Ethyl 4-(phenylamino)benzoate. For instance, a novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized and studied for its nonlinear optical (NLO) properties .

生化分析

Biochemical Properties

It is known that benzoate compounds can act as local anesthetics . They can bind to specific parts of the sodium ion (Na+) channel on the nerve membrane, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Molecular Mechanism

It is known that benzoate compounds can bind to specific parts of the sodium ion (Na+) channel on the nerve membrane . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Metabolic Pathways

It is known that benzoate metabolism in the human body has been studied with the host perspective . The human gut microbiome, considered as a virtual human organ, plays a role in benzoate metabolism .

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 4-(phenylamino)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of ethyl 4-(phenylamino)benzoate may involve the use of continuous flow reactors to optimize yield and efficiency. The process includes the esterification of 4-aminobenzoic acid with ethanol, followed by purification steps such as recrystallization or distillation to obtain the pure product.

化学反应分析

Types of Reactions: Ethyl 4-(phenylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of quinones.

Reduction: Conversion to amino derivatives.

Substitution: Halogenated aromatic compounds.

相似化合物的比较

Ethyl 4-(phenylamino)benzoate can be compared with other similar compounds such as:

Ethyl 4-aminobenzoate: Lacks the phenyl substitution, resulting in different chemical and biological properties.

Benzocaine (ethyl 4-aminobenzoate): A well-known local anesthetic with a similar ester structure but without the phenyl group.

Procaine: Another local anesthetic with a similar mechanism of action but different structural features.

Uniqueness: The presence of the phenyl group in ethyl 4-(phenylamino)benzoate imparts unique chemical properties, such as increased hydrophobicity and potential for additional interactions with biological targets, distinguishing it from other related compounds.

属性

IUPAC Name |

ethyl 4-anilinobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-15(17)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXSAXCSHHARKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2718285.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide](/img/structure/B2718287.png)

![3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide](/img/structure/B2718291.png)

![N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide](/img/structure/B2718293.png)

![4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol](/img/new.no-structure.jpg)

![N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide](/img/structure/B2718300.png)

![1-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2718301.png)

![5-(2-chlorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2718305.png)